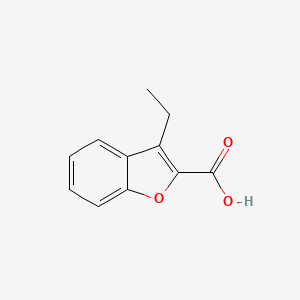

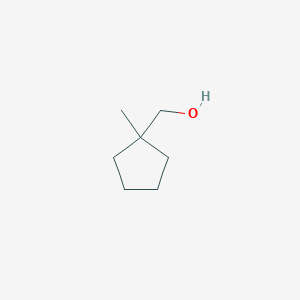

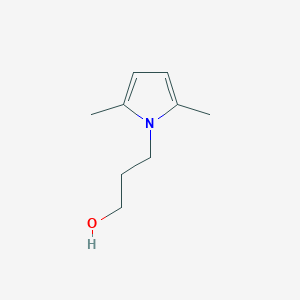

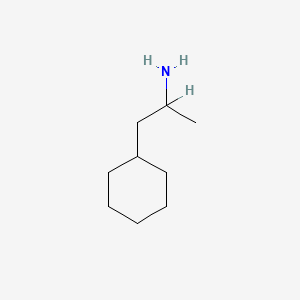

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol, also known as 3-Methylpyrrol, is an organic compound that is found in many essential oils and is used in a variety of scientific research applications. It is a colorless liquid with a sweet, floral aroma and a slightly bitter taste. 3-Methylpyrrol is an important intermediate in the synthesis of many compounds and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Applications

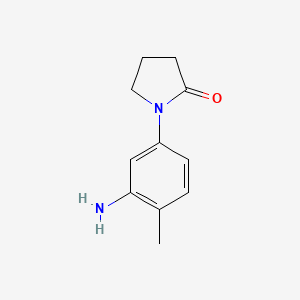

A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, including compounds related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol, were synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic pyrrole ring (Hublikar et al., 2019). Additionally, the introduction of a methoxy group in the structure was found to increase this activity.

Synthesis of Isoxazoline Incorporated Pyrrole Derivatives

Novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole (AFI1-AFI6) derivatives have been synthesized, showing potential as antimicrobial agents. The reaction involved 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-1-phenylprop-2-en-1-one, which is structurally related to this compound (Kumar, Pankaj, & Nihana, 2017).

Synthesis of Expanded Calix[n]pyrroles and Analogues

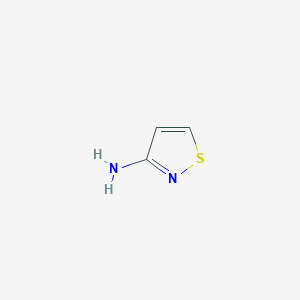

Meso-Dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes have been synthesized. The process involves compounds structurally similar to this compound. These compounds are essential for creating a diverse range of cyclic oligomers with various applications in material science and chemistry (Nagarajan, Ka, & Lee, 2001).

Alkylation and Ring Closure Reactions

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been utilized in alkylation and ring closure reactions to generate a diverse library of compounds. These reactions demonstrate the versatility of pyrrole derivatives in synthesizing various heterocyclic structures (Roman, 2013).

Organocatalyst Applications

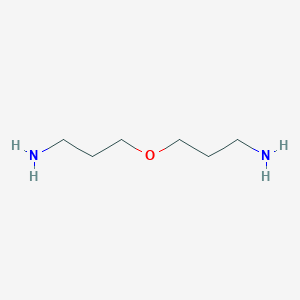

3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a derivative, has been used as an effective organocatalyst for asymmetric Michael addition. The compound's synthesis and characterization are crucial for understanding its catalyzing mechanism, which demonstrates the role of pyrrole derivatives in catalysis (Yan-fang, 2008).

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical process that “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is involved in. Pyrrole derivatives are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrole ring structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Additionally, it may modulate the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cells, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function or protecting against oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in redox reactions and electron transfer processes makes it a key player in cellular metabolism. Additionally, it may affect the synthesis and degradation of other biomolecules, contributing to its overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUOXVSGSPMQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54609-15-3 |

Source

|

| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)